REACTION_CXSMILES
|
C([N:3]([CH2:6]C)[CH2:4][CH3:5])C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:15])C=CC=CC=1.[Br:25][C:26]1[S:27][CH:28]=C(C(O)=O)C=1.[CH3:34][C:35]([OH:38])([CH3:37])[CH3:36]>C1(C)C=CC=CC=1>[C:35]([O:38][C:6](=[O:15])[NH:3][C:4]1[CH:5]=[C:26]([Br:25])[S:27][CH:28]=1)([CH3:37])([CH3:36])[CH3:34]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
16.5 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1SC=C(C1)C(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction solution was stirred at 100° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction solution was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
the resultant residue was purified by column chromatography on silica gel (developing solvent:hexane/ethyl acetate)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1=CSC(=C1)Br)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |